2'-Chlorospiro[fluorene-9,9'-xanthene]
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Overview
Description
2’-Chlorospiro[fluorene-9,9’-xanthene] is a chemical compound that belongs to the spiro family of compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 2’-Chlorospiro[fluorene-9,9’-xanthene] typically involves the Suzuki cross-coupling reaction. This method is widely used due to its efficiency and ability to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like chlorobenzene . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2’-Chlorospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: These reactions typically involve oxidizing agents like potassium permanganate, resulting in the formation of oxidized products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, forming reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Chlorospiro[fluorene-9,9’-xanthene] has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Biology and Medicine:
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2’-Chlorospiro[fluorene-9,9’-xanthene] involves its interaction with molecular targets through its spiro linkage. This unique structure allows it to participate in various electronic and photophysical processes. The pathways involved include electron transfer and energy transfer mechanisms, which are crucial for its applications in optoelectronic devices.
Comparison with Similar Compounds
2’-Chlorospiro[fluorene-9,9’-xanthene] can be compared with other similar compounds such as:
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene]: This compound has a similar structure but with a bromine atom, which can influence its reactivity and applications.
2-Bromo-7-chlorospiro[fluorene-9,9’-xanthene]:
The uniqueness of 2’-Chlorospiro[fluorene-9,9’-xanthene] lies in its specific substitution pattern, which can provide distinct electronic and photophysical properties compared to its analogs.
Properties
Molecular Formula |
C25H15ClO |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2'-chlorospiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C25H15ClO/c26-16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)27-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H |
InChI Key |
BJAJQGARIHVQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=C4C=C(C=C6)Cl |
Origin of Product |
United States |
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